Cas no 946488-78-4 (3,3-Difluorocyclobutane-1-carbonyl chloride)

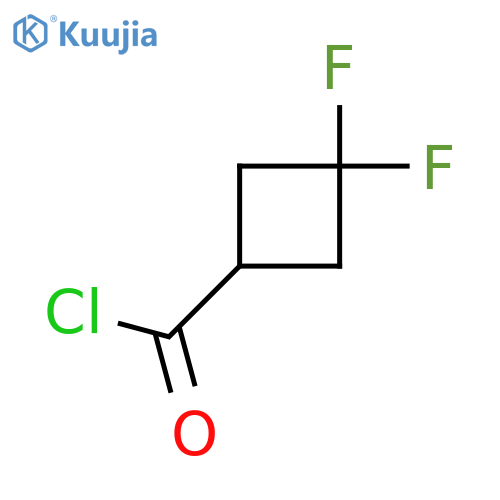

946488-78-4 structure

商品名:3,3-Difluorocyclobutane-1-carbonyl chloride

CAS番号:946488-78-4

MF:C5H5ClF2O

メガワット:154.542407751083

MDL:MFCD26728644

CID:4666802

PubChem ID:83855003

3,3-Difluorocyclobutane-1-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3,3-difluorocyclobutane-1-carbonyl chloride

- Cyclobutanecarbonyl chloride, 3,3-difluoro-

- 3,3-difluorocyclobutanecarbonyl chloride

- C77516

- 3,3-Difluorocyclobutane-1-carbonyl chloride

-

- MDL: MFCD26728644

- インチ: 1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2

- InChIKey: KGCHVYYLIWLLFD-UHFFFAOYSA-N

- ほほえんだ: ClC(C1CC(C1)(F)F)=O

計算された属性

- せいみつぶんしりょう: 153.9996988g/mol

- どういたいしつりょう: 153.9996988g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 17.1

3,3-Difluorocyclobutane-1-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-333619-0.25g |

3,3-difluorocyclobutane-1-carbonyl chloride |

946488-78-4 | 95.0% | 0.25g |

$392.0 | 2025-03-18 | |

| Enamine | EN300-333619-1g |

3,3-difluorocyclobutane-1-carbonyl chloride |

946488-78-4 | 95% | 1g |

$791.0 | 2023-09-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN16985-500MG |

3,3-difluorocyclobutane-1-carbonyl chloride |

946488-78-4 | 95% | 500MG |

¥ 2,574.00 | 2023-04-12 | |

| Life Chemicals | F2147-4625-0.25g |

3,3-difluorocyclobutane-1-carbonyl chloride |

946488-78-4 | 95%+ | 0.25g |

$685.0 | 2023-09-06 | |

| Chemenu | CM420568-250mg |

3,3-difluorocyclobutanecarbonyl chloride |

946488-78-4 | 95%+ | 250mg |

$353 | 2023-01-18 | |

| Chemenu | CM420568-1g |

3,3-difluorocyclobutanecarbonyl chloride |

946488-78-4 | 95%+ | 1g |

$822 | 2023-01-18 | |

| abcr | AB543330-250 mg |

3,3-Difluorocyclobutane-1-carbonyl chloride; . |

946488-78-4 | 250MG |

€629.50 | 2023-07-11 | ||

| Enamine | EN300-333619-5g |

3,3-difluorocyclobutane-1-carbonyl chloride |

946488-78-4 | 95% | 5g |

$3281.0 | 2023-09-04 | |

| 1PlusChem | 1P01C10V-100mg |

3,3-difluorocyclobutanecarbonyl chloride |

946488-78-4 | 95% | 100mg |

$389.00 | 2024-04-19 | |

| 1PlusChem | 1P01C10V-250mg |

3,3-difluorocyclobutanecarbonyl chloride |

946488-78-4 | 95% | 250mg |

$547.00 | 2024-04-19 |

3,3-Difluorocyclobutane-1-carbonyl chloride 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

946488-78-4 (3,3-Difluorocyclobutane-1-carbonyl chloride) 関連製品

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:946488-78-4)3,3-Difluorocyclobutane-1-carbonyl chloride

清らかである:99%

はかる:1g

価格 ($):428.0